2-(3-(Piperidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Übersicht

Beschreibung

2-(3-(Piperidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C19H31BN2O3 and its molecular weight is 346.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 346.2427730 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(3-(Piperidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

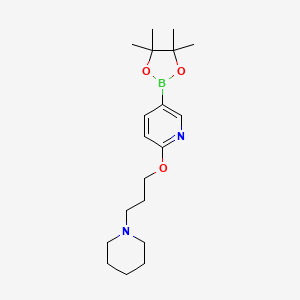

The chemical structure of the compound can be represented as follows:

This structure features a piperidine moiety linked to a pyridine ring through a propoxy group, along with a dioxaborolane substituent that may influence its biological activity.

H3 Receptor Antagonism

Research indicates that compounds similar to this compound exhibit significant antagonistic activity at the histamine H3 receptor (H3R). In binding assays using HEK293 cells expressing H3R, derivatives showed varying affinities in the nanomolar range. For instance, related compounds demonstrated pKi values indicating strong receptor interaction (pKi > 6.0) .

Trypanocidal Activity

The compound has also been evaluated for its activity against Trypanosoma brucei (T. brucei), the causative agent of African sleeping sickness. In vitro studies revealed that modifications to the pyridyl headgroup of related compounds improved potency against T. brucei with IC50 values around 0.1 μM . Such findings suggest potential for further development as an anti-parasitic agent.

The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems and inhibition of specific enzymatic pathways critical for parasite survival. The interaction with H3R may lead to alterations in neurotransmitter release and synaptic transmission .

Table 1: Biological Activity Summary

| Activity Type | Assay Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| H3 Receptor Binding | Membrane Preparation | 0.170 | |

| Trypanocidal Activity | T. brucei Proliferation | 0.1 | |

| Cytotoxicity | MRC-5 Cell Line | >10 |

Case Study: H3 Receptor Antagonism

In a study evaluating various piperidine derivatives for their H3R antagonistic properties, it was found that the presence of the propoxy group significantly enhanced receptor binding affinity compared to analogous structures lacking this moiety. The results emphasized the importance of structural modifications in optimizing biological activity .

Case Study: Anti-parasitic Potential

Another investigation focused on the anti-parasitic efficacy of related compounds against T. brucei. The study highlighted that certain structural features contributed to enhanced selectivity and potency while minimizing cytotoxic effects on human cell lines (MRC-5), thereby indicating a promising therapeutic window for further exploration .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with various biological targets, including receptors and enzymes. The piperidine moiety is known for enhancing bioactivity and solubility in drug formulations.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, a study demonstrated that the compound could inhibit the proliferation of cancer cells through modulation of the cell cycle .

2. Neuropharmacology

The piperidine structure is often associated with neuroactive compounds. Studies have explored its effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are critical in treating psychiatric disorders.

Case Study: H3 Receptor Antagonism

In a study focusing on histamine H3 receptor antagonists, derivatives of this compound showed promise in enhancing cognitive function and memory retention in animal models .

Materials Science Applications

1. Boron Chemistry

The presence of the dioxaborolane group allows for applications in materials science, particularly in the development of boron-containing polymers and materials with unique electronic properties.

Data Table: Properties of Boron Compounds

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Moderate |

| Solubility | Varies with solvent |

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its design allows for interactions that can effectively modulate enzyme activity.

Case Study: Enzyme Kinetics

A kinetic study revealed that the compound acts as a reversible inhibitor for certain enzymes involved in metabolic regulation. This property could be harnessed for developing therapeutic agents targeting metabolic disorders .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables catalytic coupling with aryl/heteroaryl halides (e.g., bromides, chlorides) to form biaryl or heterobiaryl structures. This reaction is pivotal in medicinal chemistry for constructing complex scaffolds.

Example Reaction Pathway

Reaction Partner : Aryl halide (e.g., 5-bromo-2-methoxy-3-nitropyridine )

Catalyst : PdCl₂(dppf)-CH₂Cl₂ or tetrakis(triphenylphosphine)palladium(0)

Base : Potassium acetate, sodium carbonate

Solvent : 1,4-Dioxane, 1,2-dimethoxyethane

Temperature : 80–100°C (reflux)

Yield : 50–89%

| Reaction Partner | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 5-Bromo-2-methoxy-3-nitropyridine | PdCl₂(dppf)-CH₂Cl₂ | 1,4-Dioxane, reflux, 2h | 81% | |

| Aryl bromide (unspecified) | Pd(PPh₃)₄ | 1,2-Dimethoxyethane, 80°C | 50% |

Mechanism : The palladium catalyst facilitates oxidative addition with the aryl halide, followed by transmetallation with the boronic ester. Reductive elimination yields the coupled product.

Hydrogenation of the Nitro Group

The nitro substituent on related pyridine-boronic esters (e.g., 2-methoxy-3-nitro-5-(pinacol boronate)pyridine) can be reduced to an amine under hydrogenation conditions, though direct data for this compound is limited.

Representative Reduction Protocol

Catalyst : Raney-Ni

Conditions : H₂ (1 atm), methanol, room temperature, 2h

Yield : 89% (for analogous nitro-boronate)

Stability and Functional Group Compatibility

-

Boronic Ester Stability : The pinacol boronate group is stable under basic and anhydrous conditions but hydrolyzes in acidic media to form boronic acids .

-

Piperidine-Propoxy Group : The tertiary amine in the piperidine ring may participate in protonation or hydrogen bonding, influencing solubility and reactivity in polar solvents .

Side Reactions and Limitations

-

Protodeboronation : Competitive deboronation may occur under strongly acidic or high-temperature conditions, reducing coupling efficiency .

-

Steric Hindrance : The bulky piperidine-propoxy group may slow transmetallation steps in Suzuki reactions, necessitating optimized catalysts (e.g., PdCl₂(dppf)) .

Eigenschaften

IUPAC Name |

2-(3-piperidin-1-ylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-10-17(21-15-16)23-14-8-13-22-11-6-5-7-12-22/h9-10,15H,5-8,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRNSDBFIXVWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.